molecular formula C15H13ClN2O4 B4403711 N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide

N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide

Cat. No.: B4403711
M. Wt: 320.73 g/mol
InChI Key: ZABVZTSLMPKHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide: is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-methoxy-3-methylbenzoic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry: N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it useful in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Comparison: N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide is unique due to its methoxy and methyl substitutions on the benzamide ring. These substitutions enhance its reactivity and stability compared to other chlorinated nitrophenols. The presence of the methoxy group increases its solubility in organic solvents, making it more versatile for various applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-4-3-5-11(14(9)22-2)15(19)17-13-7-6-10(18(20)21)8-12(13)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABVZTSLMPKHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-nitrophenyl)-2-methoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.